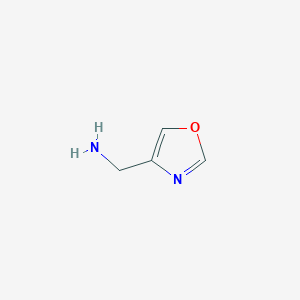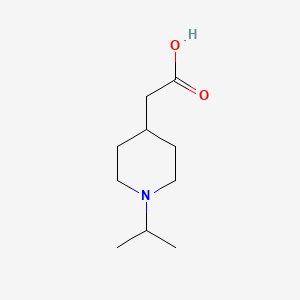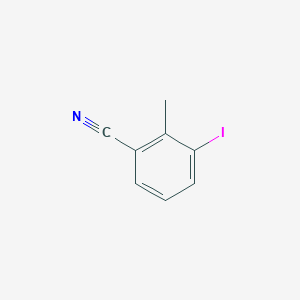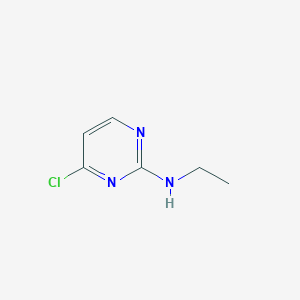
Solasodine hydrochloride
Descripción general
Descripción
Solasodine hydrochloride: is a chemical compound derived from solasodine, a naturally occurring steroidal alkaloid found in plants of the Solanaceae family, such as potatoes and tomatoes . This compound is known for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-asthmatic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: Solasodine can be extracted from plants like Solanum nigrum L.
Chemical Synthesis: Solasodine hydrochloride can be synthesized by reacting solasodine with hydrochloric acid under controlled conditions.
Industrial Production Methods:
High-Performance Liquid Chromatography (HPLC): This method is used for the detection and quantification of solasodine in various plant parts.
Microwave-Assisted Extraction: This method enhances the extraction efficiency of solasodine from plant sources.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Solasodine hydrochloride can undergo oxidation reactions, which may alter its chemical structure and properties.
Reduction: Reduction reactions can convert this compound into different derivatives with varying biological activities.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially enhancing its therapeutic effects.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: These may include various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound with altered biological activities.
Substitution Products: Halogenated derivatives with potentially enhanced therapeutic properties.
Aplicaciones Científicas De Investigación
Chemistry:
Analytical Chemistry: Solasodine hydrochloride is used as a standard compound in high-performance liquid chromatography (HPLC) for the quantification of solasodine in plant extracts.
Biology:
Phytochemical Studies: It is used in the study of plant alkaloids and their biological activities.
Medicine:
Anti-Cancer Research: this compound has shown potential in inhibiting the growth of cancer cells.
Anti-Inflammatory Research: It is studied for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Anti-Asthmatic Research: this compound is investigated for its effects on asthma and other respiratory conditions.
Industry:
Pharmaceutical Industry: It is used in the development of new therapeutic agents for various diseases.
Mecanismo De Acción
Molecular Targets and Pathways:
Anti-Cancer Mechanism: Solasodine hydrochloride exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells.
Anti-Inflammatory Mechanism: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Anti-Asthmatic Mechanism: this compound modulates the activity of mast cells and other immune cells involved in asthma, reducing airway inflammation and hyperresponsiveness.
Comparación Con Compuestos Similares
Solasonine: A glycoalkaloid derivative of solasodine with similar biological activities.
Solamargine: Another glycoalkaloid derivative with anti-cancer and anti-inflammatory properties.
Diosgenin: A steroidal saponin with hypocholesterolemic, anticancer, and antidiabetic activities.
Uniqueness of Solasodine Hydrochloride:
Therapeutic Potential: this compound has a unique combination of anti-cancer, anti-inflammatory, and anti-asthmatic properties, making it a versatile compound for therapeutic applications.
Chemical Structure: The presence of the hydrochloride group in this compound enhances its solubility and stability, which can be advantageous in pharmaceutical formulations.
Propiedades
IUPAC Name |
(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO2.ClH/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4;/h5,16-17,19-24,28-29H,6-15H2,1-4H3;1H/t16-,17+,19+,20-,21+,22+,23+,24+,25+,26+,27-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSOTGLOHUAGA-XBODYBRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)NC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6106-33-8 | |
| Record name | Solasodine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006106338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Solasodine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35543 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | SOLASODINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DJQ24HTGN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-3-([1,4'-Bipiperidin]-1'-ylmethyl)-N-(4-chloro-2-(2-(3,4-dimethylbenzylidene)hydrazinecarbonyl)phenyl)benzamide](/img/structure/B1323131.png)




